Diammonium 1-lauryl sulfosuccinate
Description
Properties
CAS No. |
123776-54-5 |
|---|---|
Molecular Formula |
C32H66N2O14S2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C16H30O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(19)14(13-15(17)18)24(20,21)22;;/h14H,2-13H2,1H3,(H,17,18)(H,20,21,22);2*1H3 |
InChI Key |
SHLKYEAQGUCTIO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Synthesis and Chemical Derivatization Methodologies
Synthetic Routes for Sulfosuccinate (B1259242) Monoesters
The creation of the target compound is accomplished through a sequence of well-defined chemical reactions. The process starts with raw materials such as lauryl alcohol, which can be derived from renewable vegetable sources like coconut or palm oil, and maleic anhydride (B1165640). atamanchemicals.comripublication.com
The initial step in the synthesis is the esterification reaction between lauryl alcohol (dodecanol) and maleic anhydride. atamanchemicals.com In this reaction, the hydroxyl group of the lauryl alcohol performs a nucleophilic attack on one of the carbonyl carbons of the maleic anhydride molecule. This results in the opening of the anhydride ring and the formation of a lauryl maleate (B1232345), which is a monoester. researchgate.netatamanchemicals.com This half-ester intermediate is the precursor for the subsequent sulfonation step. atamanchemicals.com The reaction conditions can be controlled to favor the formation of the monoester over the diester by adjusting the molar ratio of the reactants; a 1:1 molar ratio of the alcohol to maleic anhydride is typically used for monoester production. lamberti.com
Following the esterification, the lauryl maleate intermediate undergoes sulfonation. This is achieved by reacting the intermediate with an aqueous solution of a sulfonating agent, such as sodium bisulfite (NaHSO₃). atamanchemicals.comuc.edu The reaction is a nucleophilic Michael addition, where the bisulfite ion adds across the carbon-carbon double bond of the maleate structure. lamberti.com This step is critical as it introduces the sulfonic acid functional group to the molecule, creating the sulfosuccinate structure that is key to the surfactant properties of the final product. atamanchemicals.com The degree of sulfonation is a crucial parameter that influences the performance characteristics of the resulting surfactant. uc.edu
The final step in the synthesis is neutralization. The product from the sulfonation step is an acidic sulfosuccinate. To obtain the final salt form, a neutralization agent is added. While many commercial sulfosuccinates are neutralized with sodium hydroxide (B78521) to form disodium (B8443419) salts, the production of Diammonium 1-lauryl sulfosuccinate requires the use of an ammonium (B1175870) source, such as ammonium hydroxide. atamanchemicals.comtiiips.comgoogle.com This process adjusts the pH and yields the target diammonium salt. atamanchemicals.com The reaction mixture is often purified to remove unreacted materials and by-products, ensuring the quality of the final surfactant. atamanchemicals.com
Comparative Analysis of Synthesis Efficiencies and Yields
The efficiency and yield of sulfosuccinate synthesis are influenced by several factors, including reaction conditions and the use of catalysts. Research has demonstrated that high yields of sulfosuccinate monoesters can be achieved, in some cases even without the use of a phase transfer catalyst, which can make the process more environmentally friendly. ripublication.com The progress of the reaction can be monitored by tracking various chemical parameters such as the acid value (AV), hydroxyl value (HV), and saponification value (SV). ripublication.com For instance, a decrease in the acid and hydroxyl values indicates the conversion of the initial reactants into the ester. ripublication.com Some processes may utilize catalysts, such as p-toluene sulfonic acid, to facilitate the esterification step. researchgate.net The optimization of reaction conditions, such as temperature and reaction time, is essential for maximizing the yield and purity of the final product. google.com
Table 1: Factors Influencing Synthesis Yield
| Factor | Influence on Yield and Efficiency | Source |
|---|---|---|
| Catalyst | Can increase reaction rate but may complicate purification. High yields are achievable without catalysts. | ripublication.comresearchgate.net |
| Reactant Molar Ratio | Crucial for determining monoester vs. diester formation. A 1:1 ratio of alcohol to maleic anhydride favors monoesters. | lamberti.com |
| Temperature | Optimized temperature control is necessary for both esterification and sulfonation to prevent side reactions and degradation. | researchgate.netgoogle.com |
| Reaction Time | Sufficient time is required for reaction completion, which can be monitored via analytical techniques (AV, HV). | ripublication.com |
Structural Heterogeneity of Sulfonation Products
The synthesis of sulfosuccinates can lead to products with structural variations. The primary source of heterogeneity is the formation of either monoesters or diesters of sulfosuccinic acid. This is primarily controlled by the stoichiometry of the reactants. researchgate.net
Monoesters : Formed when one mole of maleic anhydride reacts with one mole of a fatty alcohol. These products contain one hydrophobic alkyl chain and two hydrophilic groups (a carboxylate and a sulfonate), making them highly water-soluble. lamberti.com
Diesters : Formed when one mole of maleic anhydride reacts with two moles of a fatty alcohol. These molecules have two hydrophobic alkyl chains and are significantly less water-soluble than their monoester counterparts. lamberti.com
By carefully controlling the reaction conditions, specifically the molar ratio of lauryl alcohol to maleic anhydride, the synthesis can be directed to predominantly yield the desired monoester, this compound. researchgate.netlamberti.com
Implementation of Green Chemistry Principles in Synthesis
The synthesis of this compound can be aligned with several principles of green chemistry, aiming to create more sustainable chemical processes. vapourtec.com
Use of Renewable Feedstocks : Lauryl alcohol, a key raw material, is often derived from renewable plant-based sources like coconut or palm oil. atamanchemicals.comripublication.com This reduces the reliance on petroleum-based feedstocks. ripublication.com
Atom Economy : Synthetic methods are designed to maximize the incorporation of all reactant materials into the final product. greenchemistry-toolkit.org The addition reactions involved in sulfosuccinate synthesis are generally high in atom economy, minimizing waste. greenchemistry-toolkit.orgnih.gov
Less Hazardous Chemical Synthesis : Efforts are made to use and generate substances that possess little to no toxicity. jddhs.com The development of catalyst-free synthesis routes contributes to this principle by eliminating potentially hazardous catalyst materials from the process. ripublication.com
Reduce Derivatives : The synthetic route is relatively direct, often avoiding the use of unnecessary blocking groups or derivatization steps that can generate additional waste. nih.gov
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Sulfosuccinate Synthesis | Source |
|---|---|---|
| Renewable Feedstocks | Use of lauryl alcohol derived from palm or coconut oil. | atamanchemicals.comripublication.com |
| Atom Economy | The addition reactions involved are inherently atom-efficient. | greenchemistry-toolkit.orgnih.gov |
| Safer Solvents/Auxiliaries | Development of solvent-free or catalyst-free reaction conditions reduces environmental impact. | ripublication.comjddhs.com |
| Reduce Derivatives | The synthesis pathway is direct, minimizing intermediate steps and potential waste. | nih.gov |
Self Assembly and Micellization Phenomena in Aqueous Systems
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a pivotal parameter that defines the concentration at which surfactant monomers begin to aggregate into micelles. Below the CMC, surfactant molecules exist predominantly as individual monomers, whereas above this concentration, any additional surfactant molecules will preferentially form micelles. The determination of the CMC can be accomplished through various analytical techniques that monitor changes in the physicochemical properties of the surfactant solution as a function of its concentration.
Conductometric titration is a widely employed method for determining the CMC of ionic surfactants. This technique relies on the change in the molar conductivity of the surfactant solution with increasing concentration. For an ionic surfactant like Diammonium 1-lauryl sulfosuccinate (B1259242), the conductivity of the solution is expected to increase linearly with concentration in the pre-micellar region, where the surfactant exists as monomers. However, once micelles are formed, the mobility of the aggregated species is lower than that of the individual ions, leading to a decrease in the slope of the conductivity versus concentration plot. The CMC is identified as the point of intersection of the two linear portions of this plot. The degree of counterion binding to the micelles can also be estimated from the ratio of the slopes of the post-micellar and pre-micellar regions. [1, 5]
Surface tension measurements provide a direct and sensitive method for determining the CMC. Surfactant molecules, being amphiphilic, tend to adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the concentration of the surfactant increases, the surface becomes progressively saturated with monomers, leading to a significant decrease in surface tension. Upon reaching the CMC, the interface becomes fully saturated, and any further addition of surfactant results in the formation of micelles in the bulk solution rather than further decreasing the surface tension. Consequently, the surface tension remains relatively constant or changes very little above the CMC. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration. [24, 31] For a related compound, disodium (B8443419) laureth sulfosuccinate, surface tension measurements have been effectively used to characterize its surface activity.
Fluorimetric analysis, utilizing fluorescent probes, is a highly sensitive technique for CMC determination. A hydrophobic fluorescent probe, such as pyrene (B120774), is introduced into the surfactant solution. In the pre-micellar region, the probe resides in the polar aqueous environment, exhibiting a characteristic fluorescence spectrum. As micelles form, the hydrophobic probe partitions into the nonpolar micellar core. This change in the microenvironment of the probe leads to significant alterations in its fluorescence properties, such as an increase in fluorescence intensity and changes in the fine structure of the emission spectrum. By plotting a fluorescence parameter (e.g., intensity or the ratio of intensities of specific vibronic peaks) against the surfactant concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve. [17, 28, 30]
Dynamic Light Scattering (DLS) is a powerful technique for characterizing the size and size distribution of particles in a suspension, including micelles. Below the CMC, the scattering intensity of the solution is low, as it is primarily due to the small surfactant monomers. As the concentration surpasses the CMC, the formation of much larger micellar aggregates leads to a significant increase in the scattering intensity. The CMC can be determined by plotting the scattering intensity as a function of surfactant concentration and identifying the concentration at which a sharp increase in intensity occurs. DLS also provides valuable information about the hydrodynamic radius of the micelles, offering insights into their size and shape. Studies on related sulfosuccinate surfactants, such as sodium dioctyl sulfosuccinate (AOT), have utilized DLS to characterize the size of the aggregates formed. [9, 11]
Thermodynamic Characterization of Micellization
The process of micellization is a spontaneous and thermodynamically driven phenomenon. The thermodynamic parameters associated with micelle formation, such as the Gibbs free energy, enthalpy, and entropy, provide crucial insights into the driving forces behind this self-assembly process.
The standard Gibbs free energy of micellization (ΔG°mic) is a key thermodynamic parameter that quantifies the spontaneity of the micelle formation process. A negative value of ΔG°mic indicates that micellization is a spontaneous process. For ionic surfactants, the Gibbs free energy of micellization can be calculated from the CMC using the following equation, based on the pseudo-phase separation model:
ΔG°mic = (2 - β) RT ln(XCMC)
where R is the ideal gas constant, T is the absolute temperature, XCMC is the CMC expressed as a mole fraction, and β is the degree of counterion binding to the micelle, which can be determined from conductometric measurements.
The primary driving force for micellization is the hydrophobic effect, which involves the release of structured water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water, leading to a significant increase in the entropy of the system. This entropic contribution typically outweighs the often-unfavorable enthalpic changes, resulting in a negative Gibbs free energy and the spontaneous formation of micelles.
Enthalpy and Entropy Contributions to Aggregation
The transfer of the hydrocarbon tail from the aqueous environment to the non-polar core of the micelle reduces the unfavorable contact between the hydrophobic chain and water molecules. This liberation of "structured" water molecules is the primary source of the positive entropy change that favors micelle formation. While the aggregation of surfactant monomers into a more ordered micellar structure would intuitively suggest a decrease in entropy, the entropic gain from the release of water molecules far outweighs this effect.
The enthalpy change (ΔH°) associated with micellization can be either exothermic (negative) or endothermic (positive), depending on the specific surfactant and the prevailing conditions. Factors influencing the enthalpy include the breaking of water-water hydrogen bonds to create a cavity for the surfactant monomer, the van der Waals interactions between the hydrophobic tails within the micelle core, and the electrostatic interactions between the charged head groups at the micelle surface. For many ionic surfactants, the enthalpy of micellization is often small and can change sign with temperature.
Enthalpy-Entropy Compensation Phenomena
A notable characteristic of micellization processes in aqueous solutions is the phenomenon of enthalpy-entropy compensation. This principle describes a linear relationship between the enthalpy and entropy of micellization for a series of related processes or for a single process under varying conditions (e.g., temperature). This relationship can be expressed as:
ΔH° = TcΔS° + ΔG°c
Modulation of Micellar Behavior by External Factors
The self-assembly and micellar characteristics of Diammonium 1-lauryl sulfosuccinate are highly sensitive to the composition of the aqueous medium. The presence of organic cosolvents, electrolytes, and variations in temperature can significantly alter the critical micelle concentration (CMC), micelle size and shape, and the thermodynamics of aggregation.
Influence of Organic Cosolvents (e.g., DMSO, DMF)
The addition of polar organic cosolvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) to aqueous solutions of this compound can have a profound impact on its micellization. These cosolvents can affect the bulk solvent properties and also interact directly with the surfactant molecules.
Effects of Electrolytes (Inorganic and Organic Salts)
The presence of electrolytes in aqueous solutions of ionic surfactants like this compound has a significant effect on their micellar properties. The addition of both inorganic and organic salts typically leads to a decrease in the CMC.
The primary mechanism for this effect is the screening of the electrostatic repulsions between the charged sulfosuccinate head groups at the micelle surface. The counterions from the added salt accumulate in the Stern layer and the diffuse double layer surrounding the micelle, effectively neutralizing the charge and reducing the repulsive forces. This reduction in repulsion allows the surfactant monomers to aggregate more easily, thus lowering the CMC.
The magnitude of the effect depends on the valency and nature of the counterion. Divalent counterions, for instance, are more effective at screening the head group charges than monovalent counterions, leading to a more pronounced decrease in the CMC. Organic salts can also influence micellization through specific interactions between the organic ion and the surfactant molecules, potentially leading to synergistic effects and a more significant reduction in the CMC compared to inorganic salts at the same ionic strength.
Temperature Dependence of Micellar Properties
Temperature has a complex and often non-monotonic effect on the micellization of ionic surfactants. For many ionic surfactants, the CMC initially decreases with an increase in temperature, reaches a minimum value, and then increases with a further rise in temperature.
The initial decrease in CMC is often attributed to the desolvation of the hydrophobic tails. As the temperature increases, the structured water layer around the lauryl chain is disrupted, which favors the transfer of the tail into the micellar core and thus promotes micellization.
Characterization of Micellar Aggregates
The characterization of the micellar aggregates formed by this compound is crucial for understanding their behavior and potential applications. Various experimental techniques are employed to determine the properties of these nanoscale structures.
Table 1: Common Techniques for Micellar Characterization
| Property | Technique(s) | Information Obtained |
| Critical Micelle Concentration (CMC) | Surface Tensiometry, Conductivity, Fluorescence Spectroscopy, UV-Vis Spectroscopy | The concentration at which micelle formation begins. |
| Micelle Size and Shape | Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS), Transmission Electron Microscopy (TEM) | Hydrodynamic radius, radius of gyration, aggregation number, and overall morphology (e.g., spherical, cylindrical). |
| Micellar Charge and Surface Potential | Zeta Potential Measurement, Electrophoresis | The electrical potential at the slipping plane of the micelle, indicating its surface charge and stability. |
| Thermodynamics of Micellization | Isothermal Titration Calorimetry (ITC), Temperature-dependent CMC measurements | Enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of micellization. |
| Micropolarity of the Micellar Core | Fluorescence Probe Spectroscopy (e.g., using pyrene) | Information about the polarity of the hydrophobic core of the micelle. |
These techniques, often used in combination, provide a comprehensive picture of the self-assembly behavior of this compound in aqueous solutions and how it is influenced by various external factors.
Micelle Aggregation Numbers
The micelle aggregation number (Nagg) is a fundamental parameter that defines the number of individual surfactant molecules that come together to form a single micelle. This number is not fixed and can be influenced by factors such as surfactant concentration, temperature, and the ionic strength of the solution. For a given surfactant, the aggregation number is typically determined using experimental techniques like fluorescence quenching, light scattering, or small-angle neutron scattering.
No specific experimental data for the micelle aggregation number of this compound has been found in the public domain. To illustrate the range of values seen in similar compounds, a data table for a related sulfosuccinate is provided for conceptual understanding, but it should be emphasized that these values are not directly applicable to this compound.
Table 1: Illustrative Micelle Aggregation Numbers for a Related Surfactant (Not this compound)
| Surfactant System | Method | Aggregation Number (Nagg) |
|---|---|---|
| Data for related compounds | Specific experimental method | Representative numerical value |
| Data for related compounds | Specific experimental method | Representative numerical value |
This table is for illustrative purposes only and does not represent data for this compound.
Micropolarity within Micellar Environments
The interior of a micelle, formed by the aggregation of the hydrophobic tails, creates a microenvironment that is significantly less polar than the surrounding aqueous bulk solution. This micropolarity can be probed using specific fluorescent or UV-Vis active molecules whose spectral properties are sensitive to the polarity of their immediate surroundings. The study of micropolarity provides insights into the solubilization capacity of micelles for nonpolar substances.
Specific studies determining the micropolarity within the micellar environment of this compound have not been identified in the available literature. The polarity of the micellar core is crucial for applications such as drug delivery and catalysis, and it is known to be affected by the packing of the surfactant molecules and the penetration of water into the core.
Table 2: Representative Micropolarity Data for a Related Surfactant (Not this compound)
| Probe Molecule | Micellar System | Polarity Parameter |
|---|---|---|
| Pyrene | Data for related compounds | I1/I3 ratio |
| Nile Red | Data for related compounds | Emission Maximum (λmax) |
This table is for illustrative purposes only and does not represent data for this compound.
Interfacial Parameters of Micelles
The interface between the micellar core and the bulk aqueous phase is a region of significant chemical and physical interest. Key interfacial parameters include the surface area per headgroup and the degree of counterion binding to the micellar surface. These parameters are critical for understanding the stability of the micelles and their interactions with other molecules in the solution. The nature of the counterion (in this case, ammonium) is expected to play a significant role in determining these interfacial properties due to its size, hydration, and charge density.
No specific data on the interfacial parameters, such as surface area per headgroup or the degree of counterion binding for this compound micelles, could be located in the reviewed scientific sources.
Table 3: Example Interfacial Parameters for a Related Surfactant (Not this compound)
| Parameter | Micellar System | Value |
|---|---|---|
| Surface Area per Headgroup (a0) | Data for related compounds | Value in Å2 |
| Degree of Counterion Binding (β) | Data for related compounds | Dimensionless value |
This table is for illustrative purposes only and does not represent data for this compound.
Interfacial Behavior and Adsorption Studies
Adsorption at Liquid-Air and Liquid-Liquid Interfaces
The amphiphilic nature of Diammonium 1-lauryl sulfosuccinate (B1259242), possessing both a hydrophobic lauryl chain and hydrophilic sulfosuccinate head group, drives it to accumulate at interfaces, thereby reducing the interfacial free energy.
Surface Tension Reduction and Efficiency of Adsorption
The ability of sulfosuccinates to lower surface tension is critical in applications requiring enhanced wetting, foaming, and emulsification. researchgate.net The structure of the surfactant, including the length of the alkyl chain and the nature of the counter-ion, plays a significant role in its surface activity.
Surface Pressure at the Critical Micelle Concentration
The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules begin to aggregate in the bulk solution to form micelles. wikipedia.orgnih.gov Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. wikipedia.org Once the CMC is reached, the interface becomes saturated with surfactant monomers, and further additions of the surfactant primarily lead to the formation of new micelles, resulting in a plateau or a much smaller change in surface tension. wikipedia.org
The surface pressure (Π_CMC) is the maximum reduction in surface tension achieved at the CMC. It is a measure of the effectiveness of the surfactant in reducing surface tension. While the exact Π_CMC for Diammonium 1-lauryl sulfosuccinate is not specified in the available literature, related sulfosuccinate surfactants exhibit significant surface pressure. For example, the CMC for dioctyl sodium sulfosuccinate (DOSS) has been reported to be 1200 mg L⁻¹. nih.gov The CMC values for sulfosuccinated methyl ricinoleate (B1264116) and methyl 12-hydroxy stearate (B1226849) are 0.26 and 0.11 mM, respectively, indicating the influence of the chemical structure on micellization behavior. researchgate.net
| Surfactant | CMC |
| Sodium Dodecyl Sulfate (B86663) | 8.1 mM nih.gov |
| Dioctyl Sodium Sulfosuccinate (DOSS) | 1200 mg L⁻¹ nih.gov |
| Rhamnolipid (bio-surfactant) | 50 mg L⁻¹ nih.gov |
| Surfactin (bio-surfactant) | 50 mg L⁻¹ nih.gov |
| Sulfosuccinated Methyl Ricinoleate | 0.26 mM researchgate.net |
| Sulfosuccinated Methyl 12-hydroxy Stearate | 0.11 mM researchgate.net |
This table presents CMC values for various surfactants to provide context for the typical concentration range where micellization occurs.
Adsorption onto Solid Surfaces
The adsorption of surfactants onto solid substrates is a critical phenomenon in processes such as mineral flotation, detergency, and enhanced oil recovery. columbia.edu This process is governed by various interactions between the surfactant molecules and the solid surface. columbia.edu
Adsorption Isotherms and Regimes (e.g., Henry's Law, Bilayer Formation, Plateau Region)
The relationship between the amount of adsorbed surfactant and its concentration in the bulk solution at a constant temperature is described by an adsorption isotherm. For ionic surfactants like this compound, the adsorption isotherm on oppositely charged surfaces often exhibits distinct regions. researchgate.net
A typical isotherm for an anionic surfactant on a positively charged surface can be described by a four-region model, often referred to as a Somasundaran–Fuerstenau isotherm. researchgate.netmdpi.com
Region I (Henry's Law Regime): At very low concentrations, individual surfactant ions adsorb onto the surface primarily through electrostatic attraction. The adsorption is proportional to the bulk concentration.
Region II: As the concentration increases, the adsorption rate sharply increases. This is attributed to the association of the hydrophobic tails of the adsorbed surfactant ions, forming aggregates on the surface known as hemimicelles or admicelles. researchgate.net This cooperative adsorption significantly enhances the surface coverage.
Region III: In this region, the rate of adsorption slows down as the surface becomes more saturated. Electrostatic repulsion between the ionic head groups of the adsorbing and already adsorbed surfactant molecules starts to hinder further adsorption. A second layer of surfactant may begin to form with the hydrophobic tails oriented towards the first layer, creating a bilayer.
Region IV (Plateau Region): At and above the critical micelle concentration (CMC), the adsorption reaches a plateau. At this stage, the surface is typically covered by a complete monolayer or bilayer, and further increases in surfactant concentration lead to the formation of micelles in the bulk solution rather than increased adsorption. mdpi.com
The shape of the isotherm can be influenced by factors such as the nature of the surfactant, the properties of the solid surface, temperature, and the ionic strength of the solution. columbia.eduresearchgate.net
Interaction with Charged Mineral Surfaces (e.g., Silica (B1680970), Alumina)
The adsorption of this compound, an anionic surfactant, onto mineral surfaces is strongly dependent on the surface charge of the mineral, which in turn is a function of the solution's pH. tudelft.nl
Alumina (B75360) (Al₂O₃): Alumina surfaces are typically positively charged at pH values below their isoelectric point (IEP), which is often around pH 9. tudelft.nl In acidic to neutral solutions (pH < IEP), the positively charged alumina surface electrostatically attracts the negatively charged sulfosuccinate head groups of the surfactant. This leads to significant adsorption. nih.gov As the pH approaches and surpasses the IEP, the surface becomes neutral and then negatively charged, leading to electrostatic repulsion and a sharp decrease in the adsorption of the anionic surfactant. nih.gov
Silica (SiO₂): Silica surfaces generally have a low isoelectric point (around pH 2-3). tudelft.nl Consequently, in most practical pH ranges (pH > 3), the silica surface is negatively charged. This results in electrostatic repulsion with anionic surfactants like this compound, leading to very low adsorption. However, adsorption can sometimes occur through other mechanisms, such as the presence of multivalent counterions that can act as bridges between the negatively charged surface and the anionic surfactant head groups. tudelft.nl
Impact of Surfactant Concentration and pH on Adsorption Density
Both surfactant concentration and pH are critical parameters that control the amount of surfactant adsorbed onto a mineral surface, known as the adsorption density.
Impact of Surfactant Concentration: As detailed in the discussion of adsorption isotherms (Section 4.2.1), the adsorption density generally increases with surfactant concentration until it reaches a plateau near the CMC. mdpi.com The formation of surface aggregates like hemimicelles leads to a sharp increase in adsorption over a specific concentration range. researchgate.net
Impact of pH: The pH of the solution has a profound effect on the adsorption of ionic surfactants by altering the surface charge of the mineral. researchgate.netnih.gov
For an anionic surfactant like this compound adsorbing on a mineral like alumina, the highest adsorption density is observed at pH values below the mineral's IEP, where the surface is positively charged. nih.gov
As the pH increases towards the IEP, the positive surface charge decreases, leading to a reduction in adsorption.
Above the IEP, both the mineral surface and the surfactant are negatively charged, resulting in electrostatic repulsion and minimal adsorption. Studies have shown that for some anionic surfactants on sandstone, adsorption can be almost five times higher at pH 6 compared to pH 10. researchgate.net
| Mineral Surface | Typical Isoelectric Point (IEP) | Expected Interaction with Anionic Sulfosuccinate at pH 6 | Expected Interaction with Anionic Sulfosuccinate at pH 10 |
| Alumina (Al₂O₃) | ~9 tudelft.nl | Strong Adsorption (Electrostatic Attraction) | Repulsion (Low Adsorption) |
| Silica (SiO₂) | ~2-3 tudelft.nl | Repulsion (Low Adsorption) | Repulsion (Low Adsorption) |
This table summarizes the expected interaction based on the surface charge of common minerals at different pH values.
Co-adsorption in Mixed Anionic-Cationic Surfactant Systems
The combination of anionic and cationic surfactants at an interface often leads to synergistic interactions, which can significantly alter their adsorption behavior compared to the individual components. For an anionic surfactant like this compound, mixing with a cationic surfactant is expected to enhance its adsorption on various surfaces.
The primary driving force for this synergy is the strong electrostatic attraction between the oppositely charged headgroups of the anionic and cationic surfactant molecules. rsc.org This attraction reduces the electrostatic repulsion that would typically exist between the headgroups of the anionic surfactant molecules in an adsorbed layer, allowing for more compact packing at the interface. researchgate.net In many cases, this leads to a significant reduction in the critical micelle concentration (CMC) of the mixed system compared to the individual surfactants. researchgate.netuc.pt
The co-adsorption of anionic and cationic surfactants can either be enhanced or inhibited depending on the surfactant concentration and the composition of the mixture. For instance, in an anionic-rich mixture below the CMC, the addition of a small amount of a cationic surfactant can substantially increase the adsorption of the anionic surfactant. capes.gov.br Conversely, the formation of mixed micelles in the bulk solution can compete with the adsorption process at the solid-liquid interface. columbia.edu
Table 1: Expected Synergistic Effects in Mixed Anionic-Cationic Surfactant Systems Containing a Lauryl Sulfosuccinate
| Property | Expected Change in Mixed System | Rationale |
| Critical Micelle Concentration (CMC) | Decrease | Strong electrostatic attraction between opposite charges reduces repulsion between headgroups, facilitating micelle formation at lower concentrations. uc.pt |
| Surface Tension Reduction | Increased Efficiency | More compact packing at the air-water interface due to reduced electrostatic repulsion. |
| Adsorption on Negatively Charged Surfaces | Increase | Cationic surfactant adsorbs first, creating a favorable surface charge for the anionic sulfosuccinate to co-adsorb. nih.gov |
| Adsorption on Positively Charged Surfaces | Dependent on Ratio | Can be either enhanced through mixed hemimicelle formation or inhibited due to competitive adsorption. capes.gov.br |
This table is illustrative and based on the behavior of similar mixed surfactant systems, as direct data for this compound was not found.
Adsolubilization Processes at Interfaces
Adsolubilization is a process where the adsorbed layer of surfactant molecules at a solid-liquid interface (an admicelle) solubilizes organic molecules that are otherwise insoluble in the bulk aqueous phase. This phenomenon is critical in applications such as environmental remediation and detergency.
The mechanism of adsolubilization by a mixed anionic-cationic surfactant layer, such as one containing this compound, involves the partitioning of organic molecules into the hydrophobic microenvironment created by the hydrocarbon tails of the adsorbed surfactants. proquest.com The structure of the admicelle, whether it is a monolayer or a bilayer, and its packing density, will determine its capacity to solubilize organic compounds.
In mixed anionic-cationic systems, the enhanced adsorption and potentially more ordered structure of the admicelle can lead to a higher adsolubilization capacity compared to single-surfactant systems. The synergistic interaction between the anionic and cationic surfactants creates a more favorable environment for the incorporation of nonpolar or weakly polar organic molecules. proquest.com The specific location of the solubilized molecule within the admicelle (e.g., among the hydrophobic tails or near the headgroups) depends on the polarity of the organic molecule.
Several factors can influence the efficiency of the adsolubilization process at an interface.
Surfactant Coverage: The amount of surfactant adsorbed on the surface is a primary factor. Higher surface coverage generally leads to a greater adsolubilization capacity, up to a certain point. The formation of complete admicelles is necessary for effective solubilization.
pH: The pH of the solution can affect the charge of both the solid surface and the surfactant headgroups, thereby influencing the adsorption of the surfactants and, consequently, the adsolubilization. For a sulfosuccinate, the anionic charge is stable over a wide pH range, but the surface charge of the substrate can be highly pH-dependent. researchgate.net
Ionic Strength: The presence of electrolytes in the solution can screen the electrostatic interactions between the surfactant headgroups and between the surfactants and the surface. This can affect the packing density of the admicelle and its adsolubilization capacity.
Structure of the Surfactants: The chain length and structure of the hydrophobic tails of both the anionic and cationic surfactants, as well as the nature of their headgroups, will determine the architecture of the admicelle and its affinity for different types of organic molecules. proquest.com For instance, a longer alkyl chain on the lauryl sulfosuccinate would create a more hydrophobic admicelle, potentially increasing the solubilization of nonpolar compounds.
Nature of the Organic Solubilizate: The size, shape, and polarity of the organic molecule to be adsolubilized will determine how well it can be incorporated into the admicelle.
Table 2: Factors Affecting Adsolubilization Efficiency
| Factor | Influence on Adsolubilization |
| Surfactant Surface Coverage | Higher coverage generally increases adsolubilization capacity. |
| pH of the System | Affects surface charge and surfactant-surface interactions, thereby influencing admicelle formation. researchgate.net |
| Ionic Strength | Modifies electrostatic interactions, affecting admicelle packing and stability. |
| Surfactant Molecular Structure | The geometry and hydrophobicity of the surfactant molecules dictate the admicelle structure and its solubilizing power. proquest.com |
| Properties of the Solubilizate | The compatibility of the organic molecule with the admicelle's hydrophobic core is crucial. |
This table provides a general overview of factors influencing adsolubilization in mixed surfactant systems.
Interactions with Complex Macromolecular and Colloidal Systems
Interactions with Synthetic Polymers
Diammonium 1-lauryl sulfosuccinate (B1259242), an anionic surfactant, readily interacts with cationic polymers through electrostatic attraction. This interaction can lead to the formation of polymer-surfactant complexes. The nature and morphology of these complexes are influenced by factors such as the charge density of both the polymer and the surfactant. nih.gov
For instance, studies on similar systems involving anionic surfactants and cationic cellulose (B213188) have shown that decreasing the charge of both the polymer and the surfactant can alter the morphology of the precipitated complex aggregates from membranous to mesh-like forms. nih.gov This change in structure can, in turn, affect the properties of the formulation, such as the feel on hair in conditioning shampoos. nih.gov The primary forces driving this complexation are electrostatic, but hydrophobic interactions can also play a role. researchgate.net
The aggregation process often occurs in two steps: initial monomeric adsorption of the surfactant onto the polymer's anionic sites, followed by the formation of micelles by the surfactant at higher concentrations. researchgate.net
The addition of Diammonium 1-lauryl sulfosuccinate to polymer-based formulations can significantly alter their physical properties. These surfactants can influence the phase behavior of aqueous mixtures containing polymers and colloidal particles. nih.gov For example, in systems with "clouding" polymers like ethyl(hydroxyethyl)cellulose (EHEC), the type and amount of surfactant can dramatically affect the partitioning of particles between the polymer-rich and polymer-poor phases. nih.gov
The table below summarizes the general effects observed in systems containing anionic surfactants and polymers, which can be extrapolated to understand the behavior of this compound.
| Property | Influence of Anionic Surfactant on Polymer-Based Formulation |
| Phase Behavior | Can induce phase separation, with the controlling principle being charge compensation. acs.org |
| Particle Partitioning | Dramatically influences the partitioning of colloidal particles in aqueous polymer mixtures. nih.gov |
| Adsorption | Surfactant-polymer complexes can adsorb onto surfaces with high affinity. acs.org |
| Viscosity | Can impact the rheological properties of the formulation. |
Aqueous two-phase systems (ATPS) are formed when two incompatible polymers or a polymer and a salt are mixed in water above a critical concentration. mdpi.com Surfactants like this compound can be introduced into these systems to modify their phase behavior and interfacial properties. These systems can form self-assembling, thermodynamically stable step-gradients in density. nih.govharvard.edu
The addition of a surfactant can create aqueous multiphase systems (MuPSs) with distinct phases. nih.govharvard.edu The number of phases is determined by the number of immiscible components. nih.govharvard.edu This property is utilized in various separation and purification processes. The phase separation in these systems is critically affected by the equivalent weight of the surfactant and the type and amount of any added electrolyte. mdpi.com
Research on similar systems has shown that the stability of polymer-surfactant solutions can decrease with increasing surfactant concentration and the presence of electrolytes. mdpi.com
Interactions with Biologically Relevant Interfaces
The interaction of this compound with biological interfaces, such as cell membranes, is of significant interest, particularly in the context of personal care and biomedical applications.
Anionic surfactants can interact with the lipid bilayers of cell membranes, potentially altering their permeability. Studies on model stratum corneum (SC) lipid membranes have shown that anionic surfactants can be absorbed into the membranes, especially at or above their critical micelle concentration (CMC). nih.gov This incorporation can be accompanied by a partial dissolution of lipids from the membrane. nih.gov
The table below outlines the potential effects of anionic surfactants on model cell membranes.
| Parameter | Effect of Anionic Surfactant on Model Cell Membrane |
| Mass | Increases after surfactant treatment due to absorption into the membrane. nih.gov |
| Lipid Dissolution | Partial dissolution of lipids from the membrane can occur. nih.gov |
| Water Sorption | Can increase significantly. nih.gov |
| Conformational Order | May decrease, leading to increased water sorption and diffusivity. nih.gov |
This compound can also influence biological aggregation processes, such as the precipitation of amorphous calcium phosphate (ACP). ACP is often a precursor to the formation of crystalline calcium phosphates like hydroxyapatite. nih.govmdpi.com The formation of ACP itself can be viewed as an aggregation process. mdpi.com
Various substances can inhibit the formation of hydroxyapatite by stabilizing the amorphous phase. For instance, studies have shown that certain ions and organic molecules can significantly inhibit the formation of hydroxyapatite, leading to the persistence of the more soluble ACP. nih.gov This inhibition can occur through mechanisms such as incorporation into the precipitate, which prevents the formation of a well-crystalline phase, or by adsorbing onto newly formed nuclei. nih.gov
While direct studies on this compound's effect on ACP precipitation are not prevalent, the known interactions of surfactants with ionic species and surfaces suggest a potential to influence this process. The presence of sulfate (B86663) groups could, for example, have a minor impact on the initial stages of precipitation. nih.gov
Advanced Analytical and Computational Characterization
Spectroscopic Characterization
Spectroscopy is a cornerstone in the analysis of sulfosuccinate (B1259242) surfactants, offering non-destructive and highly detailed molecular-level information.
FTIR spectroscopy is a powerful technique used to identify the functional groups present in the Diammonium 1-lauryl sulfosuccinate molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is obtained. The interactions of water with surfactant molecules are often investigated using FTIR. ripublication.com The analysis confirms the presence of its key structural components: the lauryl alkyl chain, the ester group, and the sulfonate group.
Key characteristic absorption bands for sulfosuccinate monoesters are summarized in the table below. ripublication.com
| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group |
| 2850-2960 | C-H stretching | Alkyl chain (CH₂, CH₃) |
| ~1730 | C=O stretching | Ester carbonyl |
| ~1210 | S=O stretching | Sulfonate (SO₃⁻) |
| ~1150 | C-O stretching | Ester |
These distinct peaks confirm the successful synthesis and purity of sulfosuccinate esters by identifying the core structural motifs. ripublication.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is an indispensable tool for the precise structural analysis of this compound. ripublication.com It provides detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.
¹H-NMR Spectroscopy : In the proton NMR spectrum, distinct signals correspond to the different sets of protons in the molecule. The long lauryl chain produces a series of overlapping signals in the upfield region (typically 0.8-1.6 ppm). Protons closer to the electron-withdrawing ester and sulfonate groups, such as the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-), are shifted downfield. The protons on the succinate (B1194679) backbone appear at even further downfield chemical shifts due to the proximity of multiple electronegative groups.
¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. researchgate.net The carbonyl carbon of the ester group is typically observed in the 170-175 ppm range. Carbons in the alkyl chain appear in the 14-32 ppm range, while the carbons in the sulfosuccinate head group are found at lower field strengths. sigmaaldrich.com
The following table outlines the expected chemical shifts for the primary nuclei in this compound.
| Nucleus | Group | Expected Chemical Shift (ppm) |
| ¹H | Terminal methyl (CH₃) of lauryl chain | ~0.9 |
| ¹H | Methylene (CH₂) of lauryl chain | ~1.2-1.6 |
| ¹H | Methylene adjacent to ester oxygen (-O-CH₂-) | ~4.1 |
| ¹H | Methylene and methine of succinate backbone | ~2.8-3.8 |
| ¹³C | Terminal methyl (CH₃) of lauryl chain | ~14 |
| ¹³C | Methylene (CH₂) of lauryl chain | ~22-32 |
| ¹³C | Methylene adjacent to ester oxygen (-O-CH₂-) | ~65 |
| ¹³C | Succinate backbone carbons | ~45-55 |
| ¹³C | Ester carbonyl (C=O) | ~172 |
Spectrophotometric and particularly fluorimetric techniques are widely used to study the aggregation behavior of surfactants, most notably to determine the Critical Micelle Concentration (CMC). researchgate.netrsc.org The CMC is a fundamental property indicating the concentration at which surfactant monomers begin to self-assemble into larger aggregates like micelles. researchgate.netrsc.org
Fluorescence spectroscopy is a highly sensitive method for detecting the CMC. researchgate.net It typically involves introducing a fluorescent probe, such as pyrene (B120774), into the surfactant solution. researchgate.net The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment.
Below the CMC : The probe resides in the polar aqueous environment.
Above the CMC : The hydrophobic probe partitions into the nonpolar interior of the micelles. researchgate.net
This change in environment causes a measurable shift in the fluorescence intensity ratios of specific vibrational bands in the pyrene emission spectrum (e.g., the I₁/I₃ ratio). researchgate.net By plotting this ratio against the logarithm of the surfactant concentration, two distinct linear regions are observed. The intersection of these lines provides a precise determination of the CMC. researchgate.net This method is valued for its sensitivity and the small amount of material required. researchgate.netnih.gov
Scattering Techniques
Scattering techniques are essential for characterizing the size and surface properties of the aggregates formed by surfactants in solution.
Dynamic Light Scattering (DLS) is a primary technique for measuring the size of particles in a solution, such as the micelles formed by this compound. harvard.edu DLS analyzes the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. harvard.edu Larger particles diffuse more slowly than smaller ones, and this relationship is used to calculate the hydrodynamic radius (Rh) of the particles. harvard.edu This allows for the determination of the average size and size distribution (polydispersity) of the micelles in a sample. researchgate.net
In addition to particle size, many DLS instruments can also measure the Zeta Potential . This parameter is an indicator of the magnitude of the electrostatic charge on the surface of the aggregates. For an anionic surfactant like this compound, the micelles will possess a negative surface charge due to the sulfonate head groups, leading to a negative zeta potential. The magnitude of the zeta potential provides insight into the stability of the colloidal system; highly negative or positive values indicate strong inter-particle repulsion, which prevents aggregation and settling. nih.gov
Microscopic Imaging
While spectroscopic and scattering techniques provide bulk and averaged information, microscopic imaging aims to directly visualize the morphology of individual surfactant aggregates. For structures on the nanoscale, such as micelles, advanced imaging techniques are required.
Although specific studies imaging this compound were not prevalent in the reviewed literature, techniques such as Cryogenic Transmission Electron Microscopy (Cryo-TEM) and super-resolution fluorescence microscopy are standard methods for this purpose. chemrxiv.org These methods would allow for the direct visualization of the shape (e.g., spherical, cylindrical, or worm-like) and size of the micelles formed by the surfactant under various conditions. Super-resolution microscopy, for instance, has been used to visualize the alternating crystalline and disordered regions within individual cellulose (B213188) fibrils, demonstrating its power in resolving nanoscale structures. chemrxiv.org A similar approach could be applied to labeled surfactant systems to gain a direct visual understanding of their aggregation behavior.
Electrophoretic and Chromatographic Separation Techniques
Separation techniques are essential for the quality control and method development associated with surfactants.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted for the analysis of charged species like this compound. The development of a CE method would involve the systematic optimization of several key parameters to achieve high resolution and selectivity. researchgate.net
The background electrolyte (BGE) composition, including its pH and concentration, is a critical factor. rsc.org For an anionic surfactant, the pH of the BGE would be chosen to ensure the sulfonate group is fully ionized. The concentration of the BGE influences the ionic strength of the medium and the electroosmotic flow. Other parameters to optimize include the applied voltage, capillary temperature, and injection time. rsc.org By systematically varying these conditions, a robust and rapid analytical method can be established for the quantification of this compound and the detection of any potential impurities. nih.gov
Table 2: Key Parameters for Capillary Electrophoresis Method Development
| Parameter | Description | Influence on Separation |
| Background Electrolyte (BGE) pH | Controls the ionization state of the analyte and the capillary wall. | Affects electrophoretic mobility and electroosmotic flow. |
| BGE Concentration | Determines the ionic strength of the running buffer. | Impacts resolution, peak shape, and analysis time. |
| Applied Voltage | The driving force for the separation. | Higher voltages generally lead to faster separations but can generate Joule heating. |
| Capillary Temperature | Affects the viscosity of the BGE and diffusion of the analyte. | Influences migration times and peak efficiency. |
| Injection Time/Volume | The amount of sample introduced into the capillary. | Affects peak width and sensitivity. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to investigate the behavior of molecules at an atomistic level, offering insights that are often difficult to obtain through experimental methods alone.
MD simulations are a powerful tool for studying the behavior of surfactants at the oil/water interface, which is fundamental to their role in emulsification and detergency. pku.edu.cn In a typical simulation setup, a box containing oil (e.g., dodecane) and water phases is constructed, and molecules of this compound are introduced. nih.gov The system is then allowed to evolve over time, governed by the principles of classical mechanics.
These simulations can reveal how the surfactant molecules orient themselves at the interface, with the hydrophobic lauryl tail penetrating the oil phase and the hydrophilic sulfosuccinate headgroup remaining in the water phase. mdpi.comresearchgate.net Key properties such as the reduction in interfacial tension, the density profile across the interface, and the formation of an interfacial film can be calculated from the simulation trajectories. nih.gov By analyzing these properties, researchers can gain a molecular-level understanding of how this compound stabilizes oil-in-water emulsions. pku.edu.cn
MD simulations can also be used to model the self-assembly of this compound into micelles in aqueous solution. nih.gov Starting from a random distribution of surfactant molecules in a box of water, an MD simulation can track their spontaneous aggregation into micelles over time. ethz.ch These simulations provide detailed information about the critical micelle concentration (CMC), micelle size (aggregation number), and shape. researchgate.net
Furthermore, the stability of the formed micelles can be assessed by analyzing the exchange of surfactant monomers between the micelle and the bulk solution. nih.gov The simulations can also probe the internal structure of the micelle, including the density of the hydrophobic core and the hydration of the hydrophilic corona. semanticscholar.org This level of detail is invaluable for correlating the molecular architecture of this compound with its macroscopic solution properties.
Calculation of Thermodynamic Parameters from Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope for calculating key thermodynamic parameters that govern the behavior of surfactants in solution. For anionic surfactants like this compound, these simulations can elucidate the driving forces behind processes such as micellization. The primary thermodynamic values calculated include the Gibbs free energy of micellization (ΔGmic), the enthalpy of micellization (ΔHmic), and the entropy of micellization (ΔSmic).
The calculation of these parameters often involves methods like thermodynamic integration. researchgate.net For instance, the solvation free energy (ΔGsolv), which is the energy change when a surfactant molecule moves from a vacuum to an aqueous solution, can be determined using a thermodynamic cycle. researchgate.netnih.gov By simulating the system at various temperatures, the temperature dependence of these parameters can be established. nih.gov
Simulations on typical anionic surfactants reveal that the micellization process is generally spontaneous, as indicated by a negative ΔGmic. nih.govrsc.org The process is predominantly entropy-driven, evidenced by a large, positive entropy term (TΔSmic). researchgate.netnih.gov This entropy gain is largely attributed to the release of structured water molecules from around the hydrophobic surfactant tails as they aggregate to form the micelle core. The enthalpy of micellization (ΔHmic) for many anionic surfactants is often positive (endothermic), particularly at standard temperatures, indicating that the process absorbs heat. nih.gov However, this can change with temperature. nih.gov
Below is a table illustrating typical thermodynamic parameters for a generic anionic surfactant at different temperatures, as derived from molecular dynamics simulations.
| Temperature (K) | ΔGmic (kJ/mol) | ΔHmic (kJ/mol) | TΔSmic (kJ/mol) |
| 300 | -25.0 | 5.0 | 30.0 |
| 310 | -28.0 | 4.5 | 32.5 |
| 320 | -31.0 | 4.0 | 35.0 |
| 330 | -34.0 | 3.5 | 37.5 |
| 340 | -37.5 | 3.0 | 40.5 |
| Note: This data is representative for a typical anionic surfactant and is intended to illustrate the type of information obtained from simulations. The values are based on general findings for anionic surfactants. nih.govrsc.org |
Investigating Molecular Structure-Property Relationships through Simulation
Molecular simulations are instrumental in establishing quantitative structure-property relationships (QSPR) for surfactants. researchgate.net These computational studies reveal how specific molecular features, such as the length of the alkyl chain, the nature of the headgroup, and interactions with other molecules, directly influence macroscopic properties like surface tension, aggregation behavior, and interfacial film stability. researchgate.netacs.org
For sulfosuccinate surfactants, key structural elements include the two alkyl chains (in the case of diesters) or one (in the case of monoesters like the lauryl derivative), the ester linkages, and the sulfonate headgroup. Simulations can model how these features dictate performance. For example, increasing the length of the hydrophobic alkyl chain generally enhances the surfactant's ability to lower surface tension and reduces its critical micelle concentration (CMC). researchgate.net
Simulations can also probe the interactions at complex interfaces, such as the air/water or oil/water interface. researchgate.netacs.orgnih.gov By analyzing parameters like the orientation of surfactant molecules, the density distribution across the interface, and radial distribution functions, researchers can understand the formation of stable interfacial films. researchgate.netmdpi.com For instance, simulations show that strong electrostatic interactions between the anionic headgroups and any present cations, combined with hydrophobic interactions between the tails, are the primary driving forces for surfactant binding and self-assembly. researchgate.net The compatibility and packing of the surfactant tails significantly influence the reduction in surface tension and the stability of the resulting aggregates. researchgate.net
The table below summarizes key molecular structure-property relationships for anionic surfactants that can be investigated via simulation.
| Molecular Feature | Investigated Property | Simulation Finding |
| Alkyl Chain Length | Critical Micelle Concentration (CMC) | Increasing chain length leads to a lower CMC. researchgate.net |
| Surface Tension Reduction | Longer chains generally lead to greater reduction in surface tension. acs.org | |
| Headgroup | Hydration & Interactions | The strong electronegativity of sulfonate groups leads to significant interaction with water and counter-ions, affecting adsorption. researchgate.netmdpi.com |
| Interfacial Film Stability | Repulsion between anionic headgroups can be mitigated by counter-ions or co-surfactants, influencing film stability. nih.gov | |
| Overall Molecular Geometry | Packing at Interface | The orientation of molecules (e.g., perpendicular to the interface) affects the thickness and hydrophobicity of the interfacial film. researchgate.net |
| Self-Assembly Structure | Depending on the solvent and molecular structure, different aggregates like micelles or lamellar phases can form. rsc.org | |
| Note: These findings represent general principles for anionic and sulfosuccinate surfactants derived from various simulation studies. |
Environmental Dynamics and Degradation Pathways
Environmental Microbial Degradation Processes
The environmental breakdown of diammonium 1-lauryl sulfosuccinate (B1259242), a type of sulfosuccinate surfactant, is primarily driven by microbial activity. Mixed bacterial cultures, often sourced from soil microorganisms, have demonstrated the capability to biodegrade alkyl sulfosuccinates. nih.gov These microbial communities are typically dominated by Gram-negative, psychrophilic bacteria that exhibit proteolytic, lipolytic, and ammonifying activities. nih.gov The process of primary biodegradation, where the original surfactant molecule is altered to the point of losing its surface-active properties, has been shown to follow first-order reaction kinetics. nih.govcore.ac.uk
Sulfosuccinates are susceptible to degradation under both aerobic and anaerobic conditions. nih.govresearchgate.net While readily biodegraded aerobically, they also exhibit a high level of primary biodegradation under anaerobic conditions. nih.gov This is a significant characteristic, as some other types of sulfonated surfactants, such as alkane sulfonates and alpha-olefin sulfonates, are not mineralized in anaerobic environments. nih.gov The ability of microorganisms to degrade sulfosuccinates is more widely distributed than the ability to break down sulphate ester surfactants. core.ac.uk The initial step in the microbial degradation of aliphatic alkyl sulfate (B86663) compounds like sodium lauryl sulfate (SLS), a related anionic surfactant, involves desulfation followed by assimilation of the resulting long-chain alcohol. ekb.eg
Bacterial consortia, or mixed cultures, can be more effective at degradation than individual strains. ekb.egnih.gov For instance, while single strains of Comamonas terrigena can carry out the primary biodegradation of dihexyl sulfosuccinate, no synergistic effect was observed in mixed cultures of this particular species. nih.gov However, a consortium of Enterobacter gergoviae, Enterobacter cloacae, and Bacillus alvei was found to be more effective in degrading sodium lauryl sulfate than the individual strains. ekb.eg
Identification of Biodegradation Intermediates and End Products
The ultimate biodegradation of a surfactant results in its complete mineralization to carbon dioxide (CO2), water, mineral salts, and biomass. core.ac.uk For linear alkyl sulfosuccinates, this mineralization can be complete, especially under anaerobic conditions. nih.gov This contrasts with branched alkyl sulfosuccinates, which may only achieve partial ultimate biodegradation anaerobically. nih.gov
During the degradation process, the surfactant molecule is broken down into smaller components. While specific intermediates for diammonium 1-lauryl sulfosuccinate are not detailed in the provided search results, the degradation pathways of related surfactants offer insights. The breakdown of the ester bonds is a key step. For linear alkylbenzene sulfonates (LAS), another class of anionic surfactants, degradation involves the oxidation of the alkyl chain, which can lead to the formation of intermediates like phenylacetic or benzoic acids. core.ac.uk The sulfonate group is released as sulfite, which is then oxidized to sulfate in the environment. core.ac.uk It is plausible that the degradation of this compound follows a similar initial pathway involving the cleavage of the ester linkages, releasing lauryl alcohol and sulfosuccinic acid. The lauryl alcohol would then be subject to further oxidation.
The end products of complete mineralization are environmentally benign. The conversion to biomass indicates the incorporation of the carbon from the surfactant into the microbial population.
Factors Influencing Degradation Kinetics and Mineralization
Several environmental and chemical factors influence the rate and extent of this compound degradation.
Molecular Structure: The structure of the alkyl chain is a primary determinant of the degradation rate.
Chain Length: For linear alkyl sulfosuccinates, the rate of primary biodegradation increases from a 4-carbon chain (C4) to a 6-carbon chain (C6) and then decreases as the chain length further increases to C8 and C13. nih.gov
Branching: Linear alkyl sulfosuccinates are completely mineralized under anaerobic conditions, whereas branched alkyl sulfosuccinates are not, achieving 50% or less ultimate biodegradation. nih.gov However, terminal branching of the alkyl chain does not appear to significantly affect the rate of primary biodegradation. nih.gov
Cyclic Structures: The substitution of a cyclohexyl group for a linear n-hexyl group resulted in a four-fold decrease in the biodegradation rate. nih.gov
Environmental Conditions:
Temperature: Temperature plays a crucial role in microbial activity. For the degradation of sodium lauryl sulfate by a bacterial consortium, an incubation temperature of 30°C was found to be the most effective, achieving 98% biodegradation. ekb.eg
pH: The pH of the environment also affects degradation rates. The same consortium that degraded sodium lauryl sulfate showed optimal growth and degradation (96%) at a pH of 9, with a pH of 7 also being effective (89.2% degradation). ekb.eg
Nutrient Availability: The presence of additional carbon and nitrogen sources can enhance the biodegradation process. The addition of glucose as a carbon source and casein as a nitrogen source improved the biodegradation of sodium lauryl sulfate to 91.9% and 90.3%, respectively. ekb.eg
Initial Surfactant Concentration: There is an inverse relationship between the initial concentration of the surfactant and the percentage of its degradation. ekb.eg Higher concentrations can be more challenging for microbial populations to break down completely.
Interactive Data Table: Factors Affecting Sulfosuccinate Biodegradation
| Factor | Observation | Reference |
| Alkyl Chain Length | Rate increases from C4 to C6, then decreases for C8 and C13. | nih.gov |
| Alkyl Chain Structure | Linear chains are completely mineralized anaerobically, while branched chains are not. | nih.gov |
| Cyclic vs. Linear Alkyl | Substitution of cyclohexyl for n-hexyl decreases the degradation rate four-fold. | nih.gov |
| Temperature | Optimal degradation of a related surfactant (SLS) observed at 30°C. | ekb.eg |
| pH | Optimal degradation of a related surfactant (SLS) observed at pH 9. | ekb.eg |
| Nutrient Addition | Addition of glucose and casein enhanced degradation of a related surfactant (SLS). | ekb.eg |
Assessment of Environmental Persistence and Mobility
The environmental persistence and mobility of this compound are influenced by its chemical structure and interactions with the surrounding environmental matrix.
Persistence: The ready biodegradability of linear alkyl sulfosuccinates under both aerobic and anaerobic conditions suggests a low potential for persistence in the environment. nih.gov The half-life of a surfactant is a measure of its persistence. For example, in a study using microbiota from submerged plant detritus, the half-life of linear alkylbenzene sulfonate (LAS) was 12.6 days. nih.gov While a specific half-life for this compound is not provided, its structural similarities to other readily biodegradable surfactants suggest a similar low persistence.
Mobility: The movement of surfactants in soil and water is governed by factors such as sorption and molecular structure.
Sorption: Surfactants can adsorb to particulate matter, which can limit their mobility. researchgate.netnih.gov In aquatic systems, plant detritus provides a significant surface area for the sorption of surfactants. nih.gov The mobility of anionic surfactants is generally greater in sandy soils compared to loamy soils and is influenced by the ionic composition of the soil. researchgate.net
Molecular Structure: The mobility of anionic surfactants in unsaturated soil is impacted by their molecular structure. An increase in the linear hydrocarbon chain length tends to decrease the mobility of alkyl sulfate surfactants. researchgate.net The presence of two hydrophilic sulfonate head groups can substantially increase the transport distance compared to those with only one. researchgate.net
The presence of other chemicals can also affect mobility. For instance, some non-ionic surfactants have been shown to increase the mobility of pesticides in the soil, which could potentially increase the risk of groundwater contamination. mdpi.com
Interactive Data Table: Summary of Environmental Dynamics
| Parameter | Influencing Factors | Outcome | Reference |
| Persistence | Biodegradability (aerobic and anaerobic) | Low persistence is expected due to ready biodegradation. | nih.gov |
| Mobility | Sorption to soil/detritus, alkyl chain length, number of hydrophilic groups | Increased chain length decreases mobility; increased hydrophilic groups increase mobility. | nih.govresearchgate.net |
Table of Chemical Compounds
Q & A
Basic Research Questions
Q. What are the structural characteristics and surfactant properties of diammonium 1-lauryl sulfosuccinate?
- Methodological Answer : The compound’s structure includes a sulfosuccinate backbone with a lauryl (C12) chain and diammonium counterions, as confirmed by its IUPAC name: diammonium C-dodecylsulphonato succinate . Surfactant properties such as critical micelle concentration (CMC) and surface tension reduction can be quantified using tensiometry or conductivity measurements. For purity validation, ion-exchange chromatography or titration (e.g., using permanganate for sulfate quantification, as in sodium dodecyl sulfate assays) is recommended .
Q. How is this compound synthesized, and what purity benchmarks apply?
- Methodological Answer : Synthesis typically involves esterification of sulfosuccinic acid with lauryl alcohol, followed by neutralization with ammonium hydroxide. A documented approach for analogous compounds (e.g., alkyl polyglucoside sulfosuccinate diammonium) uses controlled stoichiometry and pH adjustments to optimize yield. Purity (>98%) can be verified via HPLC with evaporative light scattering detection (ELSD) or nuclear magnetic resonance (NMR) spectroscopy .
Q. What analytical techniques are suitable for characterizing its physicochemical stability?
- Methodological Answer : Stability under varying pH and temperature can be assessed using accelerated degradation studies. For example:
- pH Stability : Incubate samples in buffers (pH 3–10) at 25–60°C for 48–72 hours, followed by HPLC analysis to detect hydrolysis products.
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds .
Advanced Research Questions
Q. How can experimental designs resolve contradictions in its surfactant efficacy across formulations?
- Methodological Answer : Conflicting data on micelle formation or foaming capacity may arise from impurities or ionic strength variations. To address this:
- Controlled Variables : Standardize water hardness (Ca²⁺/Mg²⁺ levels) and electrolyte content in test solutions.
- Comparative Studies : Use dynamic light scattering (DLS) to compare micelle sizes under identical conditions. Reference studies on sodium dioctyl sulfosuccinate (a structural analog) suggest ionic interactions significantly alter aggregation behavior .
Q. What methodologies optimize its application in controlled-release systems (e.g., agricultural or pharmaceutical)?
- Methodological Answer : For controlled-release formulations, encapsulation techniques such as spray-drying or coacervation can be employed. A 3-year field study on diammonium phosphate with Paecilomyces variotii extracts demonstrated enhanced nutrient uptake via root morphology modulation—a design applicable to sulfosuccinate-based delivery systems. Key parameters include:
- Release Kinetics : Monitor using dialysis membranes or soil-column experiments.
- Bioavailability : Measure via inductively coupled plasma mass spectrometry (ICP-MS) for phosphorus or sulfur tracking .
Q. How do intermolecular interactions with biomolecules affect its functionality in drug delivery?
- Methodological Answer : Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to study binding with proteins (e.g., serum albumin). For membrane interactions, Langmuir-Blodgett troughs can simulate lipid monolayer penetration, while atomic force microscopy (AFM) quantifies changes in membrane rigidity .
Data Contradiction Analysis
Q. Why do solubility studies report divergent results in aqueous vs. nonpolar solvents?
- Methodological Answer : Discrepancies often stem from solvent polarity and counterion effects. For example:
- Aqueous Systems : Solubility increases with ammonium ions’ hydration but decreases at high ionic strength due to "salting-out."
- Organic Solvents : Use Hansen solubility parameters to predict miscibility. Ethanol/water mixtures (50–70% v/v) are ideal for balancing solubility and stability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
